3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Catalog No.
S623358
CAS No.
127-51-5
M.F
C14H22O
M. Wt
206.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-b...

CAS Number

127-51-5

Product Name

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

IUPAC Name

(E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3/b11-9+

InChI Key

JRJBVWJSTHECJK-PKNBQFBNSA-N

SMILES

CC1=CCCC(C1C=C(C)C(=O)C)(C)C

Synonyms

alpha-isomethyl ionone, alpha-isomethylionone, methyl ionone gamma

Canonical SMILES

CC1=CCCC(C1C=C(C)C(=O)C)(C)C

Isomeric SMILES

CC1=CCCC(C1/C=C(/C)\C(=O)C)(C)C

Molecular Structure Analysis

Isomethyl Ionone possesses a complex structure with several key features:

  • Conjugated System: It contains a combination of double bonds and single bonds that alternate, allowing for delocalization of electrons and influencing its chemical properties.
  • Cyclohexenone Ring: A six-membered carbon ring with a double bond and a ketone group (C=O) contributes to its rigidity and reactivity.
  • Three Methyl Groups: These attached methyl groups (CH3) influence its lipophilicity (fat solubility) and potentially its odor profile [].

The specific arrangement of these features creates a unique three-dimensional structure that is essential for its function.


Chemical Reactions Analysis

Several reactions involving Isomethyl Ionone are relevant in scientific research:

  • Synthesis

    Isomethyl Ionone is often commercially synthesized from β-Ionone through a multi-step process involving isomerization and dehydrogenation [].

    • Balanced equation (general): β-Ionone → Isomethyl Ionone + H2 (hydrogen gas)
  • Reduction

    Isomethyl Ionone can be reduced to form various alcohols, potentially useful for further fragrance modifications [].

Detailed reaction mechanisms for these processes are beyond the scope of this analysis but can be found in specialized chemistry resources.


Physical And Chemical Properties Analysis

  • Molecular Formula: C14H22O
  • Molecular Weight: 206.32 g/mol []
  • Boiling Point: Estimated at 292-293 °C []
  • Solubility: Soluble in organic solvents like alcohol, slightly soluble in water []
  • Flash Point: Estimated at 126.8 °C []

Analytical Reference Standard

-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, also known as isomethyl-α-ionone, is primarily used as an analytical reference standard in scientific research.

It serves as a benchmark for the identification and quantification of the same compound in various samples. Researchers employ 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one to:

  • Validate analytical methods: By comparing the properties of the reference standard with those obtained from the sample, researchers can confirm the accuracy and reliability of their chosen analytical techniques. Source: Sigma-Aldrich product page:
  • Quantify the target compound: By comparing the intensity of the signal from the reference standard to the signal from the sample, researchers can determine the concentration of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one in the sample. Source: American Chemical Society - "Quantitation and Analysis of Drugs" by David G. Watson

Physical Description

Liquid
yellowish, oily liquid
clear, colourless to yellowish liquid

XLogP3

3.3

Density

0.921-0.930
0.925-0.934

GHS Hazard Statements

Aggregated GHS information provided by 1957 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 34 of 1957 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 1923 of 1957 companies with hazard statement code(s):;
H315 (80.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.59%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (73.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (89.29%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (10.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

127-51-5
15789-90-9

Wikipedia

Alpha-isomethyl_ionone

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Used in Manufacturing of Fragrance Formulations (Compounds)
3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types